Cas no 2229131-94-4 (tert-butyl N-5-(3-amino-2,2-difluoropropyl)-2-hydroxyphenylcarbamate)

Tert-butyl N-5-(3-amino-2,2-difluoropropyl)-2-hydroxyphenylcarbamate is a specialized carbamate derivative featuring a tert-butyl-protected amine group and a difluoropropyl side chain. Its structural design combines a phenolic hydroxyl group with a difluorinated alkylamine moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl carbamate (Boc) group provides stability and selective deprotection capabilities, while the difluoropropyl segment enhances metabolic resistance and bioavailability. This compound is particularly useful in medicinal chemistry for the development of protease inhibitors and other bioactive molecules. Its well-defined reactivity and purity make it suitable for precise synthetic applications, ensuring consistent performance in complex reaction schemes.
tert-butyl N-5-(3-amino-2,2-difluoropropyl)-2-hydroxyphenylcarbamate structure
2229131-94-4 structure
Product Name:tert-butyl N-5-(3-amino-2,2-difluoropropyl)-2-hydroxyphenylcarbamate
CAS No:2229131-94-4
MF:C14H20F2N2O3
MW:302.317010879517
CID:6355430
PubChem ID:165752208
Update Time:2025-10-31

tert-butyl N-5-(3-amino-2,2-difluoropropyl)-2-hydroxyphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-5-(3-amino-2,2-difluoropropyl)-2-hydroxyphenylcarbamate
    • 2229131-94-4
    • tert-butyl N-[5-(3-amino-2,2-difluoropropyl)-2-hydroxyphenyl]carbamate
    • EN300-1872990
    • Inchi: 1S/C14H20F2N2O3/c1-13(2,3)21-12(20)18-10-6-9(4-5-11(10)19)7-14(15,16)8-17/h4-6,19H,7-8,17H2,1-3H3,(H,18,20)
    • InChI Key: GNBLTTAARZKHHG-UHFFFAOYSA-N
    • SMILES: FC(CN)(CC1C=CC(=C(C=1)NC(=O)OC(C)(C)C)O)F

Computed Properties

  • Exact Mass: 302.14419883g/mol
  • Monoisotopic Mass: 302.14419883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 84.6Ų

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Additional information on tert-butyl N-5-(3-amino-2,2-difluoropropyl)-2-hydroxyphenylcarbamate

tert-butyl N-5-(3-amino-2,2-difluoropropyl)-2-hydroxyphenylcarbamate: A Comprehensive Overview

The compound tert-butyl N-5-(3-amino-2,2-difluoropropyl)-2-hydroxyphenylcarbamate, identified by the CAS number 131944-94-4, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino-containing propyl chain, and a hydroxyl-substituted phenyl ring. The combination of these functional groups makes it a versatile compound with diverse reactivity and biological activity.

Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. Researchers have explored its potential as a precursor for the synthesis of bioactive molecules, particularly in the development of novel drug candidates. The presence of the amino group in the propyl chain allows for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties. For instance, modifications to the amino group have been shown to improve bioavailability and target specificity in preclinical models.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and carbamate formation. The reaction typically begins with the preparation of an intermediate amine derivative, followed by its coupling with a suitable carbonyl compound to form the carbamate linkage. The tert-butyl group serves as a protecting group during the synthesis, ensuring stability and facilitating further reactions. This approach has been optimized in recent studies to enhance yield and purity, making it more accessible for large-scale production.

The structural complexity of tert-butyl N-5-(3-amino-2,2-difluoropropyl)-2-hydroxyphenylcarbamate also contributes to its unique physical and chemical properties. The hydroxyl group on the phenyl ring introduces hydrogen bonding capabilities, which influence solubility and intermolecular interactions. Additionally, the fluorine atoms in the propyl chain contribute to electronic effects that can modulate reactivity and stability. These properties make the compound suitable for applications in materials science, where tailored molecular interactions are crucial.

From an environmental perspective, understanding the degradation pathways of this compound is essential for assessing its ecological impact. Recent research has focused on its biodegradation under various conditions, including aerobic and anaerobic environments. Results indicate that the compound undergoes microbial degradation through hydrolytic cleavage of the carbamate linkage, leading to the formation of less complex intermediates. These findings are critical for ensuring sustainable practices in its production and disposal.

In conclusion, tert-butyl N-5-(3-amino-2,2-difluoropropyl)-2-hydroxyphenylcarbamate is a multifaceted compound with promising applications across multiple disciplines. Its versatile structure allows for extensive modification and functionalization, making it a valuable tool in drug discovery and materials development. As research continues to uncover its potential uses and optimize its synthesis pathways, this compound is poised to play an increasingly important role in advancing scientific innovation.

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